3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and a carboxamide group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, the fusion with the pyridine ring, and the introduction of the carboxamide group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the isoxazole ring.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the fused isoxazolo[5,4-b]pyridine structure.
Oxidative Coupling: This method involves the oxidative coupling of intermediates to form the desired compound.
Tandem Reactions: These reactions involve a sequence of reactions that occur in a single reaction vessel, leading to the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,6-dimethyl-N~4~-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide include:
- 3,4-Dimethyl-N-(1-methyl-3-phenylpropyl)pyridine-4-carboxamide
- 3,6-Dimethyl-N-(1-methyl-3-phenylpropyl)isoxazole-4-carboxamide
- 3,6-Dimethyl-N-(1-methyl-3-phenylpropyl)pyridine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its fused isoxazolo[5,4-b]pyridine structure, which imparts distinct chemical properties and potential applications. The presence of both methyl and phenylpropyl groups further enhances its reactivity and versatility in various scientific and industrial applications.
Properties
IUPAC Name |
3,6-dimethyl-N-(4-phenylbutan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-12(9-10-15-7-5-4-6-8-15)20-18(23)16-11-13(2)21-19-17(16)14(3)22-24-19/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGEKPOZWAYRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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